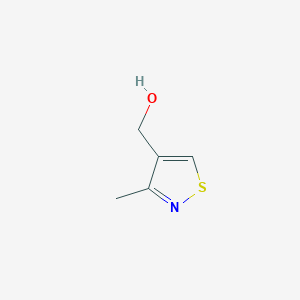

(3-Methyl-1,2-thiazol-4-YL)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-1,2-thiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-5(2-7)3-8-6-4/h3,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCUXZXLJMYGRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Subsequent Derivatization of 3 Methyl 1,2 Thiazol 4 Yl Methanol Analogs

Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group is a versatile functional group that can undergo several key transformations, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (3-methyl-1,2-thiazol-4-yl)methanol can be oxidized to form the corresponding aldehyde or further to the carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents would favor the formation of the aldehyde, while stronger oxidizing agents would lead to the carboxylic acid. The oxidation of aldehydes to carboxylic methyl esters can be achieved using reagents like urea (B33335) hydrogen peroxide in combination with p-toluenesulfonyl chloride in methanol (B129727). nih.gov

Table 1: Oxidation Reactions of Thiazole (B1198619) Methanol Analogs

| Starting Material | Oxidizing Agent | Product | Reference |

| This compound | Mild Oxidizing Agent (e.g., PCC) | 3-Methyl-1,2-thiazole-4-carbaldehyde | N/A |

| This compound | Strong Oxidizing Agent (e.g., KMnO4) | 3-Methyl-1,2-thiazole-4-carboxylic acid | N/A |

| Aromatic Aldehydes | Urea Hydrogen Peroxide, p-Toluenesulfonyl Chloride | Corresponding Methyl Ester | nih.gov |

Reduction Reactions to Alkyl Derivatives

The hydroxymethyl group can be reduced to a methyl group, yielding a 4-alkyl-3-methyl-1,2-thiazole derivative. This transformation can be accomplished using various reducing agents common in organic synthesis.

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol.

Nucleophilic Substitution Reactions involving the Hydroxyl Group

The hydroxyl group is a poor leaving group, but it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Once activated, a wide range of nucleophiles can be introduced at the C4-methylene position.

Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur atoms. chemicalbook.com The electron density of the thiazole ring dictates its susceptibility to electrophilic and nucleophilic attack. chemicalbook.comwikipedia.org

Electrophilic Aromatic Substitution Reactions on the Thiazole Nucleus

The thiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609). ias.ac.in The position of substitution is directed by the existing substituents on the ring. The π-electron density is highest at the C5 position, making it the most favorable site for electrophilic attack. chemicalbook.comwikipedia.org However, the presence of activating groups can influence the regioselectivity. wikipedia.org Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For thiazoles, electrophilic substitution at C5 often requires the presence of an activating group, such as a methyl group. wikipedia.org

Table 2: Electrophilic Aromatic Substitution on Thiazole Derivatives

| Reaction | Reagent | Position of Substitution | Notes | Reference |

| Bromination | Bromine | C5 | Requires an activating group. | wikipedia.org |

| Nitration | Nitric Acid | C5 | Can lead to quaternary salt formation with the ring nitrogen. | ias.ac.in |

| Sulfonation | Sulfuric Acid | C5 | Can lead to quaternary salt formation with the ring nitrogen. | ias.ac.in |

| Mercuration | Mercury acetate | C5 > C4 > C2 | pharmaguideline.com |

Nucleophilic Substitution Reactions on the Thiazole Ring

The 1,2-thiazole ring, while aromatic, is susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the heteroatoms. The electron-withdrawing nature of the sulfur and nitrogen atoms decreases the electron density on the ring carbons, making them electrophilic. scribd.com Nucleophilic substitution reactions on the thiazole ring are a key method for introducing functional groups and modifying the core structure.

Generally, nucleophilic attack on the thiazole ring occurs most readily at the C2 position, especially when a suitable leaving group is present. cutm.ac.in For instance, sodamide can convert thiazole into 2-aminothiazole. cutm.ac.in The reactivity of the thiazole ring towards nucleophiles is enhanced in thiazolium cations, which are formed by the alkylation of the nitrogen atom. cutm.ac.in

In the context of benzo-fused 1,2,3-thiadiazoles, which share some electronic similarities with 1,2-thiazoles, nucleophilic aromatic substitution has been demonstrated. For example, 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govnih.govrsc.orgthiadiazole) undergoes selective mono- or bis-substitution with morpholine (B109124) depending on the reaction conditions. researchgate.net Reaction at room temperature tends to yield the mono-substituted product, while refluxing in acetonitrile (B52724) with an excess of the nucleophile leads to the bis-substituted derivative. researchgate.net This highlights the potential for controlled functionalization of halogenated 1,2-thiazole analogs through nucleophilic substitution.

Table 1: Examples of Nucleophilic Substitution on Thiazole and Related Heterocycles

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| Thiazole | Sodamide | 2-Aminothiazole | cutm.ac.in |

Ring-Opening and Rearrangement Reactions (if applicable to 1,2-thiazoles)

While the 1,2-thiazole ring is generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions, such as photochemical irradiation. The photochemistry of thiazole derivatives can lead to the cleavage of the S-C or N-S bonds, resulting in the formation of various isomeric structures. researchgate.net For example, the irradiation of 2-amino-4-methylthiazole (B167648) can lead to ring-opening photoreactions involving the cleavage of the S1-C2 bond, forming initial products like syn-2-isocyanoethenethiol or 2-isocyanothiirane, which can then undergo further transformations. researchgate.net

In some cases, thiazoles can participate in cycloaddition reactions that are followed by ring rearrangement. For instance, Diels-Alder reactions of thiazoles with alkynes at high temperatures can lead to the formation of pyridines through the extrusion of sulfur. wikipedia.org A milder version of this transformation has been observed with a 2-(dimethylamino)thiazole and dimethyl acetylenedicarboxylate (B1228247) (DMAD), proceeding through a series of intermediates including a cyclobutene, a 1,3-thiazepine, and a 7-thia-2-azanorcaradiene before sulfur extrusion. wikipedia.org

It is important to note that the applicability of these reactions to specific this compound analogs would depend on the substituents present on the thiazole ring and the reaction conditions employed.

Formation of Novel Hybrid and Fused Heterocyclic Systems

The derivatization of the this compound scaffold is a gateway to the synthesis of complex molecular architectures, including novel hybrid and fused heterocyclic systems. These strategies are crucial for expanding the chemical space and exploring the structure-activity relationships of thiazole-containing compounds.

Annulation Reactions with Other Heterocyclic Precursors

Annulation, or ring-forming, reactions are a powerful tool for constructing fused heterocyclic systems. Thiazole derivatives can serve as precursors for the synthesis of a variety of fused heterocycles. For example, thiazole derivatives can be used to synthesize thiazolo[2,3-b]quinazolines and imidazo[2,1-b] nih.govrsc.orgchemrxiv.orgthiadiazoles. acs.org

A common strategy involves the reaction of a functionalized thiazole with a suitable precursor to build a new ring. For instance, the synthesis of thiazole-based imidazo[1,2-a]pyridine (B132010) hybrids has been reported. acs.org Another example is the synthesis of thiazole-linked covalent organic frameworks (TZ-COFs) through a three-component assembly reaction of aldehydes, amines, and elemental sulfur via a C–H functionalization and oxidative annulation process under transition-metal-free conditions. acs.org

Table 2: Examples of Fused Heterocyclic Systems from Thiazole Precursors

| Thiazole Precursor | Reactant(s) | Fused Heterocycle | Reference |

|---|---|---|---|

| Functionalized Thiazole | Heterocyclic Precursors | Thiazolo[2,3-b]quinazolines | acs.org |

| Functionalized Thiazole | Heterocyclic Precursors | Imidazo[2,1-b] nih.govrsc.orgchemrxiv.orgthiadiazoles | acs.org |

| Aldehydes, Amines | Elemental Sulfur | Thiazole-linked Covalent Organic Frameworks (TZ-COFs) | acs.org |

Linker-Based Conjugation Strategies

The conjugation of the thiazole moiety to other bioactive scaffolds via a linker is a widely used strategy in medicinal chemistry to create hybrid molecules with potentially enhanced or synergistic activities. acs.org These strategies often involve the functionalization of the thiazole ring or its substituents to introduce a reactive handle for conjugation.

For example, the synthesis of thiazolyl-pyrazoline conjugates involves the coalescence of a thiazole pharmacophore with a pyrazoline derivative fragment. acs.org This creates a unified bioactive scaffold. Similarly, thiazole-based coumarin (B35378) hybrids and thiazole-based aminopyrimidines have been synthesized. acs.org The linker can be varied in length and flexibility to optimize the pharmacological properties of the resulting hybrid molecule.

In a specific example, ferrocenecarboxylic acid was conjugated with piperazine (B1678402) to create an intermediate that was then transformed into target compounds containing both a ferrocene (B1249389) and a thiazole moiety. acs.org This demonstrates the use of a piperazine linker to connect two distinct chemical entities.

Palladium-Catalyzed C–H Functionalization and Aryne Reactivity (for related benzothiadiazoles)

Palladium-catalyzed C–H functionalization has emerged as a powerful and efficient method for the direct arylation and acyloxylation of heterocyclic compounds, including those related to 1,2-thiazoles like benzothiadiazoles and benzothiazoles. nih.govnih.gov This approach avoids the pre-functionalization of the heterocycle, making it a more atom-economical process.

For instance, a protocol for the palladium-catalyzed direct arene C–H acyloxylation of benzothiadiazole-arene derivatives has been developed, utilizing benzothiadiazole as a modifiable directing group. nih.gov This allows for selective mono- or bis-acyloxylation by tuning the reaction conditions. nih.gov Similarly, palladium-catalyzed direct arylation of benzothiazole (B30560) with iodoarenes has been achieved at room temperature, promoted by hexafluoroisopropanol (HFIP) and a silver co-catalyst. rsc.orgchemrxiv.orgchemrxiv.org

The direct (het)arylation of benzo[1,2-d:4,5-d′]bis( nih.govnih.govrsc.orgthiadiazole) with thiophenes has also been accomplished via a double oxidative C–H functionalization using a palladium catalyst. nih.gov These methods provide efficient routes to novel (hetero)aryl-substituted benzothiadiazoles and related structures, which could be applicable to the derivatization of this compound analogs.

Table 3: Examples of Palladium-Catalyzed C-H Functionalization of Related Heterocycles

| Heterocycle | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Benzothiadiazole-arene derivatives | Carboxylic acids | Pd(OAc)₂ | Acyloxylated benzothiadiazole derivatives | nih.gov |

| Benzothiazole | Iodoarenes | Pd(OAc)₂ / Ag₂O / HFIP | 2-Arylbenzothiazoles | rsc.orgchemrxiv.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of (3-Methyl-1,2-thiazol-4-YL)methanol provides detailed information about the chemical environment of the protons within the molecule. The spectrum typically shows a singlet for the methyl protons at approximately 2.41 ppm. The two protons of the hydroxymethyl group appear as a singlet at around 4.79 ppm. The proton on the thiazole (B1198619) ring is observed as a singlet at about 7.41 ppm.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.41 | Singlet |

| -CH₂OH | ~4.79 | Singlet |

| Thiazole-H | ~7.41 | Singlet |

This table is based on generalized data and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. For a related compound, 1-(4-methylthiazol-2-yl)-3-propyl thiourea (B124793), the thiazole carbons resonate at 161.21, 146.31, and 129.80 ppm. ijarbs.com The methyl carbon appears at a distinct chemical shift, and the carbon of the hydroxymethyl group is also readily identified.

¹³C NMR Data for a Thiazole Derivative

| Carbon | Chemical Shift (δ, ppm) |

| Thiazole C=S | 178 |

| Thiazole Carbons | 161.21, 146.31, 129.80 |

| Propyl Carbons | 106, 18.52, 11.31 |

This data is for 1-(4-methylthiazol-2-yl)-3-propyl thiourea and serves as a reference for the expected chemical shifts in a similar thiazole-containing compound. ijarbs.com

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) experiments establish correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) spectra reveal direct one-bond correlations between protons and the carbons they are attached to. nih.gov This is crucial for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra.

For instance, in a related thiazole derivative, HMBC was used to confirm assignments by observing long-range correlations that would be consistent with the proposed structure. sdsu.edu

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

The FTIR spectrum of a molecule containing a thiazole ring and a hydroxyl group would be expected to show characteristic absorption bands. For example, the O-H stretch of the alcohol group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ range. The C=N and C=C stretching vibrations within the thiazole ring would likely produce signals in the 1600-1400 cm⁻¹ region. Spectroscopic data for similar compounds confirms these general ranges.

Laser-Raman spectroscopy provides complementary information to FTIR. In a study of a complex thiazole derivative, Raman spectra were used alongside FTIR to provide a detailed interpretation of the vibrational modes. researchgate.net The symmetric vibrations and those of non-polar bonds often give rise to strong signals in the Raman spectrum, which can be weak or absent in the FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, the monoisotopic mass has been determined to be 129.02484 Da. uni.lu This value is crucial for confirming the molecular formula, C₅H₇NOS.

Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 130.03212 | 122.5 |

| [M+Na]⁺ | 152.01406 | 132.6 |

| [M-H]⁻ | 128.01756 | 124.4 |

| [M+NH₄]⁺ | 147.05866 | 145.4 |

| [M+K]⁺ | 167.98800 | 130.6 |

| [M+H-H₂O]⁺ | 112.02210 | 117.5 |

| [M+HCOO]⁻ | 174.02304 | 141.3 |

| [M+CH₃COO]⁻ | 188.03869 | 166.4 |

| [M]⁺ | 129.02429 | 124.4 |

| [M]⁻ | 129.02539 | 124.4 |

m/z: mass-to-charge ratio of the adduct. The predicted CCS values are calculated using CCSbase.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms within a crystal.

While a specific single crystal X-ray diffraction study for this compound was not found, analysis of related thiazole-containing structures provides insights into its likely crystal packing. For instance, the crystal structure of (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one reveals a monoclinic crystal system. nih.gov Similarly, the crystal structure of methylisothiazolinone, a related isothiazolinone, shows a layered structure. mdpi.com It is plausible that this compound would also crystallize in a common crystal system like monoclinic or orthorhombic, with the molecules arranged in a way that maximizes stabilizing intermolecular interactions. The packing is likely to be influenced by the formation of hydrogen bonds and other intermolecular forces. mdpi.commdpi.com

The molecular structure of this compound, with its hydroxyl group and aromatic thiazole ring, suggests the presence of significant intermolecular interactions in the solid state.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of strong intermolecular hydrogen bonds. These interactions are crucial in dictating the crystal packing. nih.gov In similar structures, N—H···O and C—H···O hydrogen bonds are observed. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption or emission of light.

The electronic absorption spectrum of this compound is expected to show absorption bands in the ultraviolet (UV) region, corresponding to π→π* and n→π* transitions within the thiazole ring. The exact position of these bands can be influenced by the solvent polarity. mjcce.org.mkmdpi.com Studies on similar heterocyclic compounds have shown that absorption maxima typically appear in the region of 250-260 nm. mjcce.org.mk

Information regarding the emission (fluorescence or phosphorescence) spectroscopy of this compound is not available in the provided search results. However, many aromatic heterocyclic compounds are known to fluoresce, and the emission properties would be dependent on the efficiency of intersystem crossing and other photophysical processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly the presence of chromophores, which are parts of a molecule that absorb light. tanta.edu.eg

In the case of thiazole derivatives, the thiazole ring itself acts as a chromophore. The electronic transitions observed in these compounds typically involve π → π* and n → π* transitions. inflibnet.ac.in The π → π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The n → π* transitions involve the promotion of an electron from a non-bonding orbital (like the lone pair on the nitrogen or sulfur atoms of the thiazole ring) to a π* antibonding orbital and are typically less intense. youtube.com

The substitution pattern on the thiazole ring significantly influences the absorption maxima (λmax). For instance, the presence of electron-donating groups like a methyl group can cause a bathochromic (red) shift, moving the absorption to longer wavelengths. Conversely, electron-withdrawing groups can lead to a hypsochromic (blue) shift. globalresearchonline.net The solvent polarity can also affect the electronic transitions. For π → π* transitions, an increase in solvent polarity often leads to a red shift, while for n → π* transitions, a blue shift is commonly observed. tanta.edu.eg

| Thiazole Derivative Type | Typical Absorption Range (nm) | Observed Transitions |

|---|---|---|

| General Thiazoles | 200 - 400 | π → π* and n → π |

| 5-N-Arylaminothiazoles | 358 - 410 | π → π |

| Thiazole-Azo Dyes | 350 - 600 | π → π* |

Fluorescence and Phosphorescence Studies (Photophysical Properties)

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. These processes provide valuable information about the excited states of molecules. Thiazole derivatives, particularly those with extended π-systems, often exhibit interesting fluorescence properties. rsc.org

The photophysical properties of thiazole-containing compounds are highly dependent on their molecular structure and environment. researchgate.netresearchgate.net For instance, the rigidity and planarity of the molecular structure can enhance fluorescence by reducing non-radiative decay pathways. researchgate.net The fluorescence emission spectrum is often a mirror image of the absorption spectrum, indicating minimal geometric distortion upon excitation. researchgate.net

Studies on thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives have shown that their fluorescence can span the entire visible spectrum, from blue to orange-red, depending on the molecular packing in the crystalline state. rsc.orgnih.gov This highlights the significant role of intermolecular interactions in determining the photophysical properties of these materials. The introduction of various functional groups can also be used to tune the emission wavelengths. nih.gov For example, a thiazole derivative containing a dicyanovinyl group has been shown to exhibit red emission. researchgate.net

While specific fluorescence and phosphorescence data for "this compound" are not detailed in the available literature, the general principles observed for other thiazole derivatives suggest that it would likely exhibit fluorescence, with the emission characteristics being influenced by its substitution and the surrounding medium. The presence of the methanol (B129727) group could potentially lead to hydrogen bonding interactions, which can affect the photophysical properties.

| Thiazole System | Observed Emission Range | Key Influencing Factors |

|---|---|---|

| Thiazolo[5,4-d]thiazole Derivatives | Blue to Orange-Red | Crystal Packing, Intermolecular Interactions |

| Thiazole with Dicyanovinyl Group | Red | Electron-Accepting Substituent |

| General Thiazole Derivatives | Varies with Structure | Molecular Rigidity, Substituents, Solvent |

Aggregation-Induced Emission (AIE) Phenomena in Related Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is the opposite of the more common aggregation-caused quenching (ACQ). The AIE phenomenon has been observed in various systems, including those containing thiazole moieties. westminster.ac.uk

The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. nih.gov In solution, these motions provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. In the aggregated state, these motions are hindered, forcing the excited state to decay radiatively, leading to enhanced emission.

Several studies have reported AIE in thiazole-based derivatives. For example, a benzothiazole (B30560) derivative was shown to exhibit AIE in a mixture of THF and water, with the emission turning on as aggregates form. nih.gov Similarly, a pyridothiazole-based probe demonstrated aggregation-induced emission enhancement (AIEE), which was utilized for sensing applications. acs.org The formation of aggregates and the corresponding increase in fluorescence were confirmed by techniques such as dynamic light scattering (DLS) and scanning electron microscopy (SEM). nih.govacs.org

While there is no specific report on AIE for "this compound," the prevalence of this phenomenon in related thiazole systems suggests its potential to exhibit AIE or AIEE under appropriate conditions. The structural features of the thiazole ring can contribute to the types of intermolecular interactions that favor the restriction of intramolecular motions upon aggregation.

Advanced Characterization Techniques (e.g., XANES synchrotron analyses for related compounds)

Beyond conventional spectroscopy, advanced techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy can provide detailed information about the local atomic and electronic structure of specific elements within a molecule. XANES, a type of X-ray Absorption Spectroscopy (XAS), is particularly useful for probing the chemical environment of atoms like sulfur. nih.gov

For sulfur-containing compounds such as thiazole derivatives, S K-edge XANES can reveal information about the oxidation state and coordination environment of the sulfur atom. researchgate.net The energy of the absorption edge is sensitive to the oxidation state, with higher oxidation states shifting the edge to higher energies. researchgate.net The fine structure near the absorption edge provides a fingerprint of the local chemical environment.

XANES has been employed to study a variety of sulfur-containing biological and chemical systems. nih.gov Although specific XANES studies on "this compound" were not found, the technique holds significant potential for characterizing the sulfur atom within its 1,2-thiazole ring. Such an analysis could confirm the expected sulfide (B99878) (-2) oxidation state of the sulfur and provide insights into its bonding with the adjacent carbon and nitrogen atoms. This information is valuable for understanding the electronic structure and reactivity of the thiazole ring.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in the study of molecular structures and properties. For (3-Methyl-1,2-thiazol-4-YL)methanol, these theoretical approaches provide deep insights into its electronic and geometric characteristics.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the study of thiazole (B1198619) derivatives, DFT, particularly with the B3LYP functional and various basis sets, is frequently employed to determine optimized molecular geometries. mdpi.comnih.gov These calculations can predict bond lengths and angles, which often show good agreement with experimental data where available. researchgate.net The structural diversity of thiazole compounds, which contain nitrogen, oxygen, and sulfur, makes them subjects of interest for theoretical studies to understand their chemical and biological activities. epstem.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.comepstem.net The energy gap between the HOMO and LUMO is a significant parameter that characterizes molecular reactivity. nih.gov For thiazole derivatives, the HOMO is often spread over the thiazole and benzene (B151609) rings as π-bonding orbitals, while the LUMO's nature is dictated by acceptor moieties. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a framework for examining charge transfer and conjugative interactions within a molecule. nih.gov This method investigates interactions between filled donor and empty acceptor NBOs, quantifying their energetic importance through second-order perturbation theory. sid.ir For thiazole derivatives, NBO analysis reveals hyperconjugative interactions, such as those between lone pairs of the sulfur atom and antibonding orbitals of adjacent carbon-nitrogen bonds, which contribute to the molecule's stability. mdpi.comsid.ir These interactions highlight the delocalization of electron density within the molecular system. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(2) S | π(C13-N18) | 107.71 |

| π(C1-C2) | π(C35-C50) | 43.29 |

| π(C35-C36) | π*(C1-C2) | 23.69 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas). nih.govresearchgate.net For thiazole-containing compounds, the negative regions are often localized over electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack. nih.govresearchgate.net This information is instrumental in understanding intermolecular interactions. scispace.com

Prediction and Correlation of Spectroscopic Parameters

Theoretical Prediction of NMR Chemical Shifts

Theoretical calculations have become increasingly important in predicting and interpreting NMR spectra. For azole derivatives, DFT methods can be used to calculate the nitrogen and carbon magnetic shielding constants. rsc.org These theoretical chemical shifts, when properly scaled, often show a strong correlation with experimental data. epstem.net For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating NMR spectral data. epstem.net Such theoretical predictions can aid in the structural elucidation of newly synthesized compounds and help in assigning ambiguous experimental signals. pitt.eduresearchgate.net

| Carbon Atom | Theoretical Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C2 | 168.0 | 165.5 |

| C4 | 125.3 | 123.8 |

| C5 | 145.1 | 143.2 |

| CH3 | 18.5 | 17.9 |

| CH2OH | 58.2 | 57.6 |

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy is a vital tool for interpreting and predicting the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the motions of atoms within the molecule (e.g., stretching, bending, and torsional modes). Density Functional Theory (DFT) is the most common method for these calculations, often providing a good match between theoretical and experimental spectra.

For thiazole derivatives, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, are used to predict their geometric structure and vibrational frequencies. researchgate.net A study on a different, more complex thiazole derivative, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, utilized DFT to analyze its geometry and vibrational properties. taylorfrancis.comresearchgate.net Similarly, in a study of 2,3,4-trisubstituted thiazoles, Fourier-transform infrared (FTIR) spectroscopy was used alongside NMR to determine the structures, with characteristic peaks for C=N and C=C stretching being identified. nih.gov For instance, the FTIR analysis of one such compound showed peaks at 3286 cm⁻¹ (N-H stretch), 1609 cm⁻¹ (C=N stretch), and 1548 cm⁻¹ (C=C stretch). nih.gov

A hypothetical computational vibrational analysis of this compound would involve optimizing its geometry and calculating its harmonic frequencies using a suitable DFT method. The results would be presented as a table comparing the calculated frequencies with experimentally obtained values from FTIR and Raman spectroscopy, aiding in the definitive assignment of each vibrational mode.

Table 1: Illustrative Example of Calculated vs. Experimental Vibrational Frequencies for a Substituted Thiazole Derivative (Note: This table is a representative example based on typical findings for heterocyclic compounds and does not represent actual data for this compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3650 | 3500-3700 | Hydroxyl stretch |

| ν(C-H) | 3080 | 3090 | Aromatic C-H stretch |

| ν(C-H) | 2970 | 2965 | Methyl C-H stretch |

| ν(C=N) | 1615 | 1609 | Thiazole ring stretch |

| ν(C=C) | 1550 | 1548 | Thiazole ring stretch |

| δ(C-H) | 1450 | 1455 | Methyl bend |

| ν(C-O) | 1050 | 1045 | C-O stretch |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. Conformational analysis, often performed using both quantum mechanical methods and molecular mechanics, aims to identify the stable, low-energy spatial arrangements (conformers) of a molecule.

For thiazole-containing compounds, conformational analysis is crucial for understanding their biological activity and physical properties. Studies on peptides containing thiazole-amino acid residues have used DFT to investigate their conformational preferences, finding that the thiazole ring significantly influences the peptide backbone. researchgate.net These studies reveal that the interaction between the amino acid side chain and the thiazole ring can lead to unique, stable conformations, such as the semi-extended β2 conformation, which is stabilized by an intramolecular hydrogen bond. researchgate.net In other work, conformational analysis of newly synthesized di-, tri-, and tetrathiazole moieties was performed to confirm reaction mechanisms and product structures. nih.gov

MD simulations have been employed to study the stability of thiazole derivatives when bound to biological targets like proteins. nih.govdntb.gov.ua These simulations, often run for hundreds of nanoseconds, can confirm the stability of docking poses and reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For example, the flexibility and root-mean-square deviation (RMSD) of the complex are analyzed to ensure the binding is stable over time. nih.gov

A conformational analysis of this compound would focus on the rotational freedom around the C4-CH₂OH bond, which would determine the spatial orientation of the hydroxyl group relative to the thiazole ring. This analysis would identify the most stable conformers and the energy barriers between them, which is critical for understanding its intermolecular interactions.

Table 2: Example of Conformational Data from a Theoretical Study of Thiazole-Containing Peptides (Note: This table is illustrative, based on findings for related systems, and is not specific to this compound.)

| Conformer | Dihedral Angle (φ) | Dihedral Angle (ψ) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| β2 | -179° | 0° | 0.00 | N-H···N (thiazole) H-bond |

| C7eq | -75° | 66° | 1.25 | Intramolecular H-bond |

| C5 | -165° | -178° | 2.10 | Steric minimization |

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, researchers can map out the entire energy profile of a reaction pathway. This allows for the determination of activation energies, which are key to understanding reaction rates and selectivity.

While specific mechanistic studies on reactions involving this compound are not documented, theoretical investigations into the reactions of other thiazoles provide a framework for what such a study would entail. For example, a detailed theoretical study on the reaction of 2-(trimethylsilyl)thiazole (B1297445) with formaldehyde (B43269) was performed using ab initio calculations. acs.orgacs.org This study predicted a novel termolecular mechanism, ruling out other possibilities by calculating the high activation energies of alternative pathways. The investigation identified a key N-[(silyloxy)methyl]thiazolium-2-ylide intermediate and showed that the rate-determining step was its addition to a second molecule of formaldehyde. acs.orgacs.org

Other computational work has explored the reactivity of the thiazole ring itself. researchgate.net DFT calculations of Fukui functions—which describe the propensity of each atom in a molecule to accept or donate electrons—can predict the most likely sites for nucleophilic or electrophilic attack. Such studies on substituted thiazoles have shown that the reactivity of the ring is highly dependent on the electronic nature of its substituents. researchgate.net The thiazole ring can participate in various transformations, including cycloadditions and substitutions, which are fundamental to its role as a versatile building block in synthetic chemistry. wikipedia.orgnih.gov

A theoretical study of a reaction involving this compound, such as the oxidation of its hydroxyl group, would involve mapping the potential energy surface to identify the transition state and calculate the activation barrier, providing a quantitative understanding of the reaction's feasibility and kinetics.

Table 3: Illustrative Reaction Energy Profile Data from a Theoretical Study of a Thiazole Reaction (Note: Data is hypothetical, based on typical ab initio calculation results for reaction mechanisms, and does not represent a real reaction of this compound.)

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |

| Reactants | MP2/6-31+G | 0.0 | Starting materials |

| Transition State 1 | MP2/6-31+G | +25.5 | Activation energy for intermediate formation |

| Intermediate | MP2/6-31+G | -5.2 | Stable intermediate species |

| Transition State 2 | MP2/6-31+G | +15.8 | Activation energy for product formation |

| Products | MP2/6-31+G* | -20.1 | Final products |

Non Prohibited Applications in Chemical Science and Technology

Role as Key Synthetic Intermediates and Building Blocks

(3-Methyl-1,2-thiazol-4-YL)methanol serves as a fundamental building block in organic synthesis, providing a platform for the creation of more complex and functionally diverse molecules. The hydroxymethyl group (-CH2OH) at the 4-position of the thiazole (B1198619) ring is a key reactive site, allowing for a wide range of chemical transformations.

The utility of this compound as a precursor lies in the chemical versatility of its hydroxymethyl group. This functional group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or converted into a halide. These transformations open pathways to a multitude of subsequent reactions, including condensations, cycloadditions, and coupling reactions. nih.govsemanticscholar.org

For instance, derivatives of thiazole-containing synthons are used in the construction of multi-heterocyclic systems, such as thiazolyl-pyrazoles, thiazolo[3,2-a]pyrimidines, and dithiazoles. nih.govmdpi.com The synthesis of these advanced scaffolds often involves the reaction of a functionalized thiazole with other heterocyclic precursors. The ability to introduce various functionalities starting from the hydroxymethyl group makes compounds like this compound indispensable for building libraries of novel heterocyclic compounds for screening in drug discovery and materials science. mdpi.comnih.gov

The 1,2-thiazole ring system is an important pharmacophore and structural motif in its own right. Its incorporation into larger molecules can impart specific biological activities or material properties. This compound provides a direct route to introduce the 3-methyl-1,2-thiazole unit into a target molecule.

This building block approach is evident in the synthesis of complex molecules where the thiazole moiety is linked to other cyclic systems. For example, related structures are found in neonicotinoid insecticides, where a substituted thiazole ring is connected via a methylene (B1212753) bridge to another heterocyclic system, demonstrating the role of such methanolic precursors in creating sophisticated molecular architectures. researchgate.net Similarly, the synthesis of farnesyltransferase inhibitors has utilized related methyl-triazole moieties as surrogates for imidazole, highlighting the interchangeability and value of these small, functionalized heterocycles in medicinal chemistry. nih.gov The construction of complex structures, such as 1-[(Z)-[3-(3-methyl-1,2-thiazol-5-yl)phenyl]methylideneamino]imidazolidine-2,4-dione, further illustrates how the methyl-thiazole core can be integrated into larger, potentially bioactive molecules. synhet.com

Development of Agrochemicals

Thiazole and its isomer isothiazole (B42339) are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms that have garnered significant attention in the field of green pesticide research. acs.org Their derivatives are noted for strong biological activity, low toxicity, and the potential for diverse structural modifications, making them valuable scaffolds for modern agrochemicals. acs.orgnih.gov

The isothiazole nucleus, a structural isomer of the 1,2-thiazole ring in this compound, is a well-established component in a variety of pest control agents. acs.org Isothiazole derivatives have been shown to possess potent fungicidal and bactericidal activities. nih.govgoogle.com For example, 3,4-dichloroisothiazoles are known to exhibit antifungal activity. nih.gov

Recent research has focused on creating hybrid molecules that combine the isothiazole or thiazole ring with other bioactive heterocycles to enhance efficacy. A study on novel isothiazole-thiazole derivatives demonstrated excellent in vivo activity against oomycete pathogens like Pseudoperonospora cubensis (cucumber downy mildew) and Phytophthora infestans (tomato late blight). nih.gov The findings from this study underscore the potential of this class of compounds in developing new fungicides.

Fungicidal Activity of Isothiazole-Thiazole Derivatives Against P. cubensis

| Compound ID | EC₅₀ (mg L⁻¹) |

|---|---|

| 6b | 0.091 |

| 6m | 0.088 |

| 6u | 0.046 |

| Isotianil (Control) | 1.01 |

| Oxathiapiprolin (Control) | 0.0046 |

Data sourced from a study on isothiazole-thiazole derivatives. nih.gov EC₅₀ represents the concentration required to inhibit 50% of the pathogen's growth.

The incorporation of the thiazole moiety into agrochemical formulations can lead to compounds with a broader spectrum of activity and improved performance. acs.org The structure of this compound, with its specific substitution pattern, offers multiple points for chemical modification to optimize properties such as systemic movement in plants, target specificity, and environmental persistence.

For example, the neonicotinoid insecticide Thiamethoxam contains a chlorothiazole ring linked to an oxadiazine ring. researchgate.net The thiazole portion of the molecule is crucial for its insecticidal activity. The development of such compounds relies on the availability of versatile building blocks like functionalized thiazole methanols to create novel and effective crop protection products.

A promising area in crop protection is the development of "plant activators," which are chemical compounds that induce a state of heightened resistance in plants against a broad spectrum of pathogens, a phenomenon known as Systemic Acquired Resistance (SAR). acs.org Instead of acting directly on the pathogen, these compounds trigger the plant's own defense mechanisms. rhhz.net

Significant research has highlighted the role of the 1,2,3-thiadiazole (B1210528) ring, a close structural relative of thiazole, as a key pharmacophore for plant activators. rhhz.net The most commercially successful example is S-methyl benzo acs.orgrhhz.netCurrent time information in Bangalore, IN.thiadiazole-7-carbothioate (BTH), which is known to sensitize various plants against pathogen infection by activating the SAR pathway. acs.org Other 1,2,3-thiadiazole derivatives have also been developed and show potent activity in controlling plant diseases, such as rice blast, often without exhibiting direct antimicrobial properties themselves. rhhz.netgoogle.com

Given that most commercialized plant activators feature a 1,2,3-thiadiazole or a thiazole moiety, the 1,2-thiazole scaffold present in this compound represents a promising starting point for the design and synthesis of novel plant activators. rhhz.net By modifying this core structure, it may be possible to develop new agents that can protect crops by stimulating their natural defenses.

Contributions to Materials Science

The thiazole ring is a key structural motif in a variety of functional materials due to its electronic properties, rigidity, and ability to participate in intermolecular interactions. These characteristics suggest that this compound could serve as a valuable building block in materials science.

Synthesis of Optoelectronic Materials

Thiazole and its fused-ring derivatives, such as thiazolo[5,4-d]thiazole (B1587360) (TTz), have emerged as promising components in the development of organic optoelectronic materials. rsc.orgresearchgate.net These materials are integral to devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. researchgate.netacs.org The electron-withdrawing nature of the imine (C=N) group within the thiazole ring makes it an excellent electron-accepting moiety, a desirable characteristic for organic semiconductors. researchgate.net

Derivatives of thiazolo[5,4-d]thiazole have been specifically engineered as hole-selective materials in perovskite solar cells (PSCs), demonstrating the tunability of their optoelectronic properties through molecular design. acs.org The introduction of different donor units to the thiazole core allows for the fine-tuning of properties such as hole mobility and ionization potential. acs.org The inherent fluorescence of thiazole-based compounds is another critical feature, with studies on thiazolo[5,4-d]thiazole derivatives showing emission across the visible spectrum, from blue to orange-red. rsc.org This positions them as potential materials for solid-state lighting and display technologies. rsc.orgresearchgate.net

While direct studies on this compound for these applications are not widely documented, its structure suggests it could be a precursor for more complex, functional molecules in this domain. The hydroxyl group offers a site for further chemical modification, allowing for its incorporation into larger polymeric or molecular systems designed for specific optoelectronic functions.

Table 1: Optoelectronic Properties of Thiazole-Based Materials

| Material/Compound Class | Application | Key Properties |

| Thiazolo[5,4-d]thiazole (TTz) Derivatives | Perovskite Solar Cells (PSCs) | Hole mobility: 4.33 × 10⁻⁵ to 1.63 × 10⁻³ cm² V⁻¹ s⁻¹; Ionization potentials: -4.93 to -5.59 eV. acs.org |

| Thiazolo[5,4-d]thiazole (TTz) Crystal Derivatives | Solid-State Lighting | Tunable fluorescence from orange-red to blue. rsc.org |

| Thiazole-Containing Polymers | Organic Field-Effect Transistors (OFETs) | Electron-accepting properties due to the imine group. researchgate.net |

| Thiazolo[5,4-d]thiazole Viologens | Multifunctional Optoelectronics | Strong blue fluorescence with quantum yields of 0.8–0.96; Reversible electrochromism. acs.org |

Development of Sensing Components

The thiazole nucleus, with its nitrogen and sulfur heteroatoms, provides excellent coordination sites for metal ions. nih.gov This property has been extensively exploited in the design of chemosensors for the detection of various metal ions. Thiazole derivatives have been developed as colorimetric and fluorometric sensors for a wide range of cations, including heavy metals of environmental concern. nih.gov

The sensing mechanism often involves a change in the electronic properties of the thiazole-containing molecule upon binding to a metal ion, leading to a detectable change in color (colorimetric) or fluorescence. For instance, the fluorescence of a probe can be "turned on" or "turned off" in the presence of a specific ion. The inherent fluorescence of many thiazole derivatives makes them particularly suitable for developing highly sensitive fluorometric sensors. nih.gov

Given that this compound contains the essential thiazole scaffold, it could potentially be developed into a chemosensor. The hydroxyl group could be modified to introduce specific recognition moieties, enhancing its selectivity and sensitivity towards target analytes.

Enhancement of Thermal Stability and Material Performance

The thermal stability of materials is a critical factor in many applications, particularly in electronics where components can be subjected to high temperatures. Aromatic heterocyclic compounds, including thiazoles, are known for their inherent thermal stability. Studies on thiazolo[5,4-d]thiazole derivatives have shown that these materials can be stable at temperatures above 200 °C, with some derivatives showing a 5% weight loss temperature in the range of 397 to 439 °C. acs.orgrsc.org This high thermal stability is attributed to the rigid and conjugated structure of the thiazole ring system.

Table 2: Thermal Properties of Thiazole-Related Compounds

| Compound Class | Decomposition Temperature (5% weight loss) |

| Thiazolo[5,4-d]thiazole Derivatives | 397 - 439 °C acs.org |

Applications in Advanced Analytical Methods

The unique chemical properties of this compound, particularly the presence of a reactive hydroxyl group and a spectroscopically active thiazole ring, suggest its potential utility in advanced analytical techniques.

As Derivatization Reagents for Chromatographic Analysis

In chromatographic analysis, particularly liquid chromatography (LC) and gas chromatography (GC), derivatization is a common strategy to improve the analytical performance for compounds that are otherwise difficult to analyze. nih.gov Carboxylic acids, for example, can exhibit poor chromatographic behavior in reversed-phase LC and may lack a strong chromophore for UV detection. nih.gov

The hydroxyl group of this compound makes it a potential derivatizing agent for carboxylic acids. Through an esterification reaction, the carboxylic acid can be converted into an ester of this compound. This would not only improve its chromatographic properties but also introduce a UV-active thiazole ring, enhancing its detectability. While the direct use of this specific compound as a derivatization reagent is not extensively reported, the principle of using alcohols to derivatize carboxylic acids is well-established in analytical chemistry. nih.govnih.gov

Table 3: Common Derivatization Reactions for Alcohols and Carboxylic Acids in Chromatography

| Analyte Functional Group | Derivatizing Agent Functional Group | Reaction Type | Purpose |

| Carboxylic Acid | Alcohol | Esterification | Improve volatility for GC; add a UV-active or fluorescent tag for LC. nih.gov |

| Alcohol | Acyl Halide/Anhydride | Acylation | Improve volatility for GC; add a UV-active or fluorescent tag for LC. |

| Carboxylic Acid | Amine | Amidation | Improve ionization for mass spectrometry; add a fluorescent tag for LC. nih.gov |

For Improved Detection and Quantitation in Spectroscopy

The thiazole ring is inherently fluorescent, a property that can be harnessed for sensitive detection in spectroscopic methods. nih.gov The fluorescence of thiazole-containing compounds can be significantly enhanced or quenched upon interaction with other molecules, forming the basis of many sensing applications. For instance, Thiazole Orange, a well-known dye, exhibits a dramatic increase in fluorescence upon binding to nucleic acids. nih.gov

The intrinsic fluorescence of the thiazole ring in this compound could be utilized for its own detection and quantification. Furthermore, the hydroxyl group provides a convenient handle for attaching other fluorophores or chromophores. This derivatization could shift the absorption and emission wavelengths to a more desirable range, increase the quantum yield of fluorescence, or introduce specific functionalities for targeted analysis.

A notable example of enhancing detection through modification of a thiazole-containing compound is the oxidation of thiamine (B1217682) (Vitamin B1) to thiochrome. Thiochrome is a highly fluorescent molecule, and this conversion is the basis for a sensitive fluorometric assay for thiamine. This principle of chemical modification to enhance a spectroscopic signal could be applied to this compound and its derivatives.

Table 4: Spectroscopic Properties of Selected Fluorescent Thiazole Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Key Feature |

| Thiazole Orange (bound to dsDNA) | ~509 | ~533 | >3000-fold fluorescence enhancement upon binding to DNA. nih.gov |

| Thiazolothiazole Viologens | - | - | Strong blue fluorescence with quantum yields of 0.8–0.96. acs.org |

| Thiazole Coumarin (B35378) (TC) Probe | 521 | 610 (bound to dsDNA) | "Turn-on" red fluorescence upon binding to AT-base pairs in DNA. ias.ac.in |

Design of Chemical Probes for Fundamental Mechanistic Studies in Chemical Biology

The utility of this compound as a foundational scaffold for the creation of sophisticated chemical probes is a subject of growing interest. These probes are instrumental in the exploration of fundamental biological mechanisms at the molecular level. The inherent structural and electronic properties of the 3-methyl-1,2-thiazole core, combined with the reactive potential of the methanol (B129727) moiety, provide a versatile platform for the design of targeted molecular tools.

Researchers have begun to leverage this unique combination of features to synthesize derivatives that can interact with specific biological targets, such as enzymes or receptors. The strategic modification of the this compound structure allows for the incorporation of reporter groups, photo-cross-linkers, or other functionalities necessary for a chemical probe. These modifications are crucial for enabling the detection and identification of protein targets, as well as for elucidating their roles in cellular pathways.

While the direct application of this compound as a chemical probe is not its primary function, its role as a key synthetic intermediate is critical. The hydroxyl group of the methanol substituent offers a convenient handle for chemical derivatization, allowing for the attachment of various functional groups through well-established chemical reactions. This adaptability is a key factor in its use for generating libraries of probe molecules, which can then be screened for specific biological activities.

Emerging Research Directions and Future Outlook

Exploration of Unconventional Synthetic Routes for Thiazole-Methanols

The synthesis of thiazole (B1198619) derivatives has traditionally relied on established methods like the Hantzsch thiazole synthesis. However, emerging research is focused on developing more efficient, sustainable, and unconventional routes. For a compound like (3-Methyl-1,2-thiazol-4-YL)methanol, future synthetic exploration is likely to move beyond classical condensation reactions.

Green chemistry principles are increasingly being applied to the synthesis of thiazoles, utilizing methods such as microwave irradiation and ultrasound-assisted synthesis to reduce reaction times, increase yields, and minimize the use of hazardous organic solvents. researchgate.net For instance, reactions can be performed in greener solvents like water or ethanol. researchgate.netnih.gov Catalytic innovation is another key area, with research into novel catalysts that can facilitate thiazole ring formation under milder conditions. This includes the use of solid-supported catalysts for easier purification and scalability. researchgate.net Flow chemistry represents a significant leap forward, offering precise control over reaction parameters and enabling safer, more efficient continuous production, a stark contrast to traditional batch processing.

| Potential Synthetic Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat reaction mixtures, accelerating the cyclization and condensation steps required for thiazole ring formation. | Reduced reaction times, higher yields, improved purity, and consistency with green chemistry principles. researchgate.net |

| Ultrasound-Mediated Synthesis | Employs high-frequency sound waves to induce acoustic cavitation, which enhances mass transfer and accelerates chemical reactions. | Increased reaction rates, operational simplicity, and energy efficiency. researchgate.net |

| Flow Chemistry | Involves the continuous pumping of reactants through a reactor, allowing for precise control over temperature, pressure, and reaction time. | Enhanced safety, scalability, and product consistency; ideal for optimizing multi-step syntheses. |

| Novel Catalytic Systems | Development and use of new catalysts, such as metal-organic frameworks (MOFs) or nanoparticle catalysts, to facilitate key bond-forming steps under milder conditions. | Higher efficiency, greater selectivity, and potential for asymmetric synthesis. |

Investigation of Novel Chemical Transformations and Reactivity Profiles

The reactivity of this compound is dictated by the interplay between the 1,2-thiazole ring and the hydroxymethyl substituent. The thiazole ring itself is aromatic, with the electron density marking the C5 position as the most likely site for electrophilic substitution, while the proton at the C2 position is susceptible to deprotonation by strong bases. wikipedia.orgpharmaguideline.com The nitrogen atom's lone pair of electrons allows for easy protonation or N-alkylation, forming thiazolium cations. pharmaguideline.com

Future research will likely focus on leveraging this inherent reactivity for novel transformations. The methanol (B129727) group at the C4 position is a versatile handle for further functionalization. It can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to halides to participate in cross-coupling reactions, thereby enabling the construction of more complex molecular architectures. The proximity of the methyl group at C3 may also exert steric or electronic influences on the reactivity at the C4 position, an aspect that warrants detailed investigation. Quantum chemical studies could provide deeper insights into the molecule's electronic structure, predicting sites of metabolism and reactivity, and elucidating the energy barriers for various transformations like epoxidation or S-oxidation. uni-duesseldorf.de

Integration with Advanced High-Throughput Screening for Material Discovery

High-throughput screening (HTS) has revolutionized drug discovery and is increasingly being adapted for materials science. ewadirect.comnih.gov This technology enables the rapid, parallel screening of vast libraries of compounds for desired physical or chemical properties. ewadirect.com this compound and its derivatives could be incorporated into such libraries to discover new materials with specific electronic, optical, or thermal properties.

For example, by functionalizing the methanol group, a diverse library of esters, ethers, or carbamates could be generated. These libraries can then be screened for properties relevant to organic electronics, such as conductivity, charge-carrier mobility, or electroluminescence. Cell-based or microarray screening platforms, traditionally used in biology, can be repurposed to assess material properties like surface adhesion, hydrophobicity, or biocompatibility for coating applications. nih.gov The synergy of HTS with machine learning algorithms can further accelerate discovery by predicting the properties of unsynthesized derivatives, guiding the targeted synthesis of the most promising candidates. acs.org

Targeted Molecular Design for Specific Non-Biological Applications

The structural features of this compound make it an intriguing building block for targeted molecular design in materials science. The rigid, aromatic thiazole core can impart thermal stability and specific electronic characteristics to a larger molecule, while the methanol group provides a reactive site for polymerization or grafting onto surfaces.

Researchers can computationally model and then synthesize derivatives of this compound to create materials with tailored functionalities. For instance, by incorporating it into polymer backbones, new single-ion conducting polymers for battery electrolytes could be developed, where the thiazole moiety influences the dielectric properties of the matrix. acs.org Its derivatives could also be explored as components of organic light-emitting diodes (OLEDs), where the heterocyclic ring system can be tuned to achieve desired emission colors and efficiencies. The design of novel ligands for catalysis or metal-organic frameworks (MOFs) is another promising avenue, with the thiazole's nitrogen and sulfur atoms acting as potential coordination sites.

| Application Area | Design Strategy | Potential Function of Thiazole Moiety |

| Polymer Electrolytes | Incorporate the thiazole derivative as a monomer or side chain in a polymer structure. | Modulate the polymer's glass transition temperature, dielectric constant, and interaction with mobile ions. acs.org |

| Organic Electronics | Synthesize conjugated oligomers or polymers containing the thiazole unit. | Act as an electron-acceptor or electron-donor component, tuning the material's HOMO/LUMO levels for applications in OLEDs or organic photovoltaics. |

| Corrosion Inhibitors | Design molecules that can adsorb onto metal surfaces. | The nitrogen and sulfur heteroatoms can coordinate with the metal surface, forming a protective layer. |

| Functional Dyes | Create extended π-conjugated systems based on the thiazole scaffold. | The thiazole ring can act as a key part of the chromophore, influencing the absorption and emission wavelengths for use in sensors or imaging. |

Interdisciplinary Approaches in Thiazole Chemistry for New Material Platforms

The future of advanced materials lies at the intersection of chemistry, physics, engineering, and computational science. The development of new material platforms based on this compound will depend on such interdisciplinary collaboration. Computational chemistry will be essential for predicting the properties of novel derivatives before their synthesis, saving time and resources. nih.gov

Materials scientists can integrate these thiazole-based compounds into devices to test their real-world performance. For example, collaboration with engineers could lead to the development of new sensors where thiazole derivatives change their optical or electronic properties upon binding to a specific analyte. The study of self-assembly, where molecules spontaneously organize into ordered structures, could lead to the creation of novel liquid crystals or supramolecular polymers with unique properties, driven by the specific intermolecular interactions of the thiazole ring. This synergistic approach, combining rational design, synthesis, characterization, and device integration, will be crucial for unlocking the full potential of this compound as a building block for the next generation of materials.

Q & A

Q. What are the standard synthetic routes for (3-Methyl-1,2-thiazol-4-yl)methanol, and how do reaction conditions influence product purity?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiazole derivatives can be synthesized by refluxing precursors like 1,2,4-triazole-3-thiols with aldehydes in methanol under acidic catalysis (e.g., HCl), followed by recrystallization from ethanol . Reaction temperature (e.g., 55–60°C) and solvent choice (methanol, ethanol, or acetonitrile) significantly impact yield and purity. Prolonged reflux durations (>3 hours) may reduce side products like unreacted intermediates. Purity is often verified via TLC (Rf ~0.6–0.65) and HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : For structural confirmation. The thiazole ring protons appear at δ 8.7–9.0 ppm, while the methyl group resonates at δ 2.2–2.3 ppm. The hydroxyl group (methanol moiety) may show broad peaks at δ 4.4–5.0 ppm .

- IR Spectroscopy : Confirm functional groups (e.g., O-H stretch at ~3230 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S at ~690 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 442.158 for related derivatives) validate molecular weight .

Q. How can researchers optimize recrystallization protocols for this compound?

Recrystallization from ethanol or ethanol-DMF mixtures (1:1 v/v) is common. Slow cooling after heating to 60–70°C enhances crystal formation. For polar derivatives, glacial acetic acid may improve yield. Monitor purity via melting point (e.g., 139–140°C for analogous thiazoles) and TLC .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in S-alkylation reactions?

The methyl group at position 3 introduces steric hindrance, slowing nucleophilic attack at the thiazole sulfur. Electron-withdrawing substituents on aryl aldehydes (e.g., Cl in 2-chlorobenzylidene derivatives) increase electrophilicity, accelerating Schiff base formation. Use KOH as a base in aqueous ethanol (55°C) to deprotonate thiols and promote alkylation with α-chloroacetanilides. Kinetic studies in acetonitrile (24–45°C) reveal activation energies of ~50–70 kJ/mol for analogous thiazoles .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Unexpected splitting may arise from tautomerism or dimerization. For example, thiazole-thione tautomerism can shift proton environments. Use variable-temperature NMR (VT-NMR) in DMSO-d6 to observe dynamic equilibria. Compare experimental data with computed spectra (e.g., using Gaussian or SwissADME) to validate assignments. Contradictions in mass spectra (e.g., fragment ion m/z ratios) require high-resolution MS (HRMS) for clarification .

Q. How can computational methods predict the pharmacokinetic profile of this compound derivatives?

- SwissADME : Predicts logP (~2.1–2.5), indicating moderate lipophilicity.

- Molecular docking : Assess binding affinity to targets like CYP450 enzymes (e.g., CYP2B inhibition IC₅₀ ~10–50 µM for triazole-thiazole hybrids) .

- Pharmacophore modeling : Identifies H-bond donors (OH group) and aromatic π-π interactions as critical for antimicrobial activity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Chiral purity is compromised if intermediates undergo racemization during reflux. Use enantioselective catalysts (e.g., chiral amines) in alkylation steps. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns. For derivatives with multiple stereocenters, X-ray crystallography confirms absolute configuration .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Stability studies in DMSO (25°C) show <5% degradation over 6 months. Avoid protic solvents (e.g., water) to prevent hydrolysis. Store at −20°C under argon in amber vials to minimize photodegradation. Accelerated aging tests (40°C/75% RH) predict shelf life using Arrhenius kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.